molecular formula C10H18O3 B13894915 5-[(Oxan-2-yl)oxy]pent-2-en-1-ol CAS No. 134284-30-3

5-[(Oxan-2-yl)oxy]pent-2-en-1-ol

Cat. No.: B13894915
CAS No.: 134284-30-3
M. Wt: 186.25 g/mol
InChI Key: VMSHSTRJSCOQPT-UHFFFAOYSA-N
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Description

5-[(Oxan-2-yl)oxy]pent-2-en-1-ol is a monounsaturated alcohol derivative with a hydroxyl group at position 1 and a tetrahydropyran-2-yl (oxan-2-yl) ether substituent at position 5 of a pent-2-en-1-ol backbone.

Properties

CAS No.

134284-30-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

5-(oxan-2-yloxy)pent-2-en-1-ol

InChI

InChI=1S/C10H18O3/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h1,3,10-11H,2,4-9H2

InChI Key

VMSHSTRJSCOQPT-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Oxan-2-yl)oxy]pent-2-en-1-ol typically involves the reaction of 2,3-epoxypentane with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the opening of the epoxide ring by the nucleophilic attack of the tetrahydropyran oxygen, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor containing the acid catalyst. This method ensures high yield and purity of the product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

5-[(Oxan-2-yl)oxy]pent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Oxan-2-yl)oxy]pent-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Oxan-2-yl)oxy]pent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. The compound’s unsaturated bond may also participate in electrophilic addition reactions, leading to the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Research Implications and Gaps

  • Stereochemical Effects: The unknown biosynthetic origin of (Z)-pent-2-en-1-ol highlights a need to explore the stereochemical influences on 5-[(Oxan-2-yl)oxy]pent-2-en-1-ol’s properties.
  • Synthetic Accessibility: While silyl and amino analogs are well-documented , the synthesis of the oxan-2-yl ether variant requires further study to optimize yield and stereocontrol.
  • Applications : The cyclic ether group in the target compound may offer advantages in drug delivery systems or polymer chemistry due to its balance of stability and moderate reactivity.

Biological Activity

5-[(Oxan-2-yl)oxy]pent-2-en-1-ol is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-[(Oxan-2-yl)oxy]pent-2-en-1-ol features a unique molecular structure combining an oxane ring with a pentenol chain. This structural configuration is significant as it influences the compound's interaction with biological systems and its potential therapeutic applications.

The biological activity of 5-[(Oxan-2-yl)oxy]pent-2-en-1-ol is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The oxane moiety may facilitate binding to target sites, leading to modulation of biological pathways. The specific mechanisms can vary based on the context of use, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Agonism/Antagonism : It can act on specific receptors, influencing physiological responses.

Biological Activity

Research has indicated several promising biological activities associated with 5-[(Oxan-2-yl)oxy]pent-2-en-1-ol:

  • Antimicrobial Activity : Preliminary studies suggest the compound exhibits antimicrobial properties against various bacterial and fungal strains.
  • Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Cytotoxicity : Investigations have shown potential cytotoxic effects on cancer cell lines, indicating its usefulness in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth in vitro
Anti-inflammatoryReduction in cytokine levels in cell cultures
CytotoxicityInduced apoptosis in MCF-7 breast cancer cells

Detailed Research Findings

  • Antimicrobial Studies : A study evaluated the effectiveness of 5-[(Oxan-2-yl)oxy]pent-2-en-1-ol against common pathogens. The results indicated significant inhibition zones, suggesting strong antimicrobial potential.
  • Anti-inflammatory Mechanisms : In vitro assays demonstrated that the compound reduced the expression of inflammatory markers in macrophage cell lines, supporting its role as an anti-inflammatory agent.
  • Cytotoxicity Assessment : The compound was tested on various cancer cell lines, including MCF-7 and HeLa cells. Results showed that it induced apoptosis at specific concentrations, highlighting its potential as an anticancer agent.

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